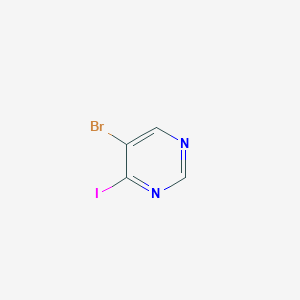

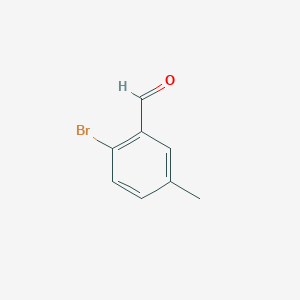

5-Bromo-4-iodopyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-iodopyrimidine is a halogenated pyrimidine derivative that has gained attention due to its utility in various chemical syntheses. It serves as an intermediate in the preparation of metal-complexing molecular rods, functionalized pyridines, and substituted pyrimidine compounds, which are of interest in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of this compound has been described as a straightforward process, with its use in selective palladium-catalysed cross-coupling reactions to efficiently synthesize many substituted pyrimidine compounds . Additionally, the preparation of 5-brominated and 5,5'-dibrominated bipyrimidines through bromination of bipyrimidine has been reported, although with lower yields . The novel synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine and its application in synthesizing functionalized pyridines further highlights the versatility of halogenated pyrimidines in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied using X-ray crystallography. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was analyzed, revealing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . The crystal structure of this compound and its interactions within the crystalline network were elucidated, providing insights into the molecular arrangement and potential reactivity .

Chemical Reactions Analysis

This compound has been employed in various chemical reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. It reacts with arylboronic acids and alkynylzincs in cross-coupling reactions , and with bithiophene and its analogues in both palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH) . These reactions expand the scope of functionalized pyrimidines that can be synthesized using this compound as a starting material.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their halogen substituents, which can be strategically manipulated to synthesize compounds with desired functionalities. For example, the synthesis of pentasubstituted pyridines using halogen-rich intermediates demonstrates the potential of these compounds in medicinal chemistry research . Moreover, the antiviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines against retroviruses showcases the biological relevance of these derivatives .

Applications De Recherche Scientifique

Synthesis and Catalysis

5-Bromo-4-iodopyrimidine plays a significant role in the field of chemical synthesis, especially in the creation of various pyrimidine compounds. It is a key intermediate in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to the efficient synthesis of many substituted pyrimidine compounds (Goodby et al., 1996). Additionally, 5-Bromo-4-chloro-6-methylpyrimidines have been successfully utilized in Pd/C–Cu catalyzed coupling reactions with terminal alkynes, yielding 4-alkynyl-5-bromopyrimidines regioselectively (Pal et al., 2006).

Labelled Compound Synthesis

The compound is also essential in the preparation of labeled compounds. 5-Amino-4-iodopyrimidine, labeled with carbon-14 or stable isotopes carbon-13 and nitrogen-15, has been synthesized from commercially available labeled diethylmalonate and formamide. This compound serves as a useful intermediate for carbon–nitrogen and carbon–carbon bond formations (Latli et al., 2008).

Material Science and Electroluminescence

In the field of materials science, this compound is used for synthesizing conjugated oligomers with an alternating phenylene-pyrimidine structure. These oligomers exhibit photoluminescence properties and quasi-reversible redox behavior, making them applicable as active materials for light-emitting devices. Notably, blue light-emitting electroluminescent devices with significant external quantum efficiency have been fabricated using these oligomers (Wong et al., 2002).

Antiviral Research

Moreover, this compound derivatives have been explored for their potential antiviral activity. For example, 2,4-Diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed notable inhibitory activity against retrovirus replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).

Organic Chemistry and Pharmacology

The versatility of this compound extends to organic chemistry, where it is used to prepare various substituted pyrimidines through reactions with bithiophene and its analogues (Verbitskiy et al., 2013). It also finds application in synthesizing thiazolo[4,5‐d]pyrimidine derivatives, which are important in pharmacological research (Bakavoli et al., 2006).

Safety and Hazards

5-Bromo-4-iodopyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. It should be stored in a well-ventilated place and kept in a tightly closed container .

Mécanisme D'action

Target of Action

5-Bromo-4-iodopyrimidine is primarily used in the field of organic synthesis, particularly in palladium-catalyzed cross-coupling reactions . The compound’s primary targets are a wide range of arylboronic acids and alkynylzincs . These targets play a crucial role in the synthesis of many substituted pyrimidine compounds .

Mode of Action

The compound interacts with its targets (arylboronic acids and alkynylzincs) through a process known as Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds . The reaction conditions are mild and tolerant to various functional groups, making it a widely applied method in organic synthesis .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with the this compound. In the transmetalation step, the arylboronic acid or alkynylzinc transfers its organic group to the palladium, displacing the this compound . The result is a new carbon-carbon bond between the organic groups of the arylboronic acid or alkynylzinc and the this compound .

Pharmacokinetics

It’s important to note that the compound should be handled carefully due to its reactivity and potential for causing skin and eye irritation .

Result of Action

The result of the action of this compound is the efficient synthesis of many substituted pyrimidine compounds . These compounds have a wide range of applications in medicinal chemistry and drug discovery .

Action Environment

The efficacy and stability of this compound in Suzuki–Miyaura coupling reactions can be influenced by various environmental factors. These include the choice of solvent, the temperature of the reaction, and the presence of a base . Proper storage is also crucial to maintain the compound’s reactivity. It should be kept in a dark place, sealed, and at room temperature .

Propriétés

IUPAC Name |

5-bromo-4-iodopyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-3-1-7-2-8-4(3)6/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWAEFAUPPRECL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468454 |

Source

|

| Record name | 5-Bromo-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898559-22-3 |

Source

|

| Record name | 5-Bromo-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)